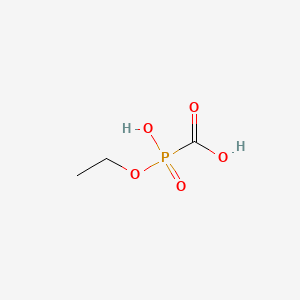
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide is a chemical compound with the molecular formula C3H7O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphinecarboxylic acid group, an ethoxy group, and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be synthesized through several methods. One common method involves the reaction of phosphinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of ethyl diethoxyphosphinylformate as a precursor, which undergoes hydrolysis to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinecarboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with lower oxidation states.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
Scientific Research Applications
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug formulations.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, oxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar structural features but differs in the presence of an ethyl ester group.
Phosphinecarboxylic acid, ethoxyhydroxy-, disodium salt: This compound is a salt form and has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications .
Properties
CAS No. |
55920-50-8 |
|---|---|
Molecular Formula |
C3H7O5P |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
[ethoxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C3H7O5P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
InChI Key |
BKWIXPAEQDWSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















